ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
Description
ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Properties
IUPAC Name |
ethyl 2-[[5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S3/c1-4-11-23(12-5-2)31(26,27)15-9-7-14(8-10-15)17(25)20-18-21-22-19(30-18)29-13-16(24)28-6-3/h7-10H,4-6,11-13H2,1-3H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJBFXZMNQQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-(dipropylsulfamoyl)benzoic acid with thiosemicarbazide to form the intermediate 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Biological Activities
Ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has been investigated for various biological activities:
- Antimicrobial Activity:
- Antitumor Properties:
- Anticonvulsant Effects:
Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie et al. (2014) evaluated the antimicrobial activity of various thiadiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against several pathogens.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Ethyl Thiocyanate Derivative | Pseudomonas aeruginosa | 20 |
Case Study 2: Antitumor Activity
In a study by Mohamed et al. (2016), a series of thiadiazole derivatives were tested against human cancer cell lines. This compound was among the compounds tested and demonstrated a promising IC50 value compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Standard Drug | MCF7 | 10 |
| Ethyl Thiocyanate Derivative | MCF7 | 15 |
| Ethyl Thiadiazole Derivative | HeLa | 12 |
Mechanism of Action
The mechanism of action of ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound may also induce oxidative stress in cells, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can be compared with other thiadiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.
Abafungin: An antifungal drug with a thiadiazole core.
Biological Activity
Ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the dipropylsulfamoyl and benzamido groups suggests enhanced interaction with biological targets.
Molecular Formula
- C : 15
- H : 23
- N : 3
- O : 4
- S : 3
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : Utilizes the Hantzsch thiazole synthesis method.
- Amide Coupling : The benzamido group is introduced through an amide coupling reaction.
- Sulfamoyl Group Incorporation : Achieved by reacting intermediates with N,N-dipropylsulfamoyl chloride.
- Esterification : Finalized by esterifying the carboxylic acid group with ethanol.
Antimicrobial Properties
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing this ring structure exhibit significant activity against various pathogens:
- Antibacterial Activity : Several studies have shown that thiadiazole derivatives can inhibit bacterial growth. For instance, compounds derived from this scaffold have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have shown promising results against fungal strains such as Candida albicans and Aspergillus niger, with specific EC50 values indicating potency .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has garnered attention due to their ability to inhibit tumor cell proliferation. For example, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Anti-inflammatory Effects
Thiadiazole compounds are also noted for their anti-inflammatory properties. This compound may inhibit enzymes involved in inflammatory processes, such as phospholipase A2α, thereby reducing inflammation in various models .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Activity : A study evaluated a series of novel thiadiazole derivatives against Mycobacterium tuberculosis, revealing significant inhibitory effects with IC50 values ranging from 10 to 30 µM .
- Anticancer Evaluation : In vitro assays indicated that certain thiadiazole compounds could reduce cell viability in breast cancer cell lines by over 50% at concentrations as low as 20 µM .
- Inflammatory Response Modulation : Research demonstrated that these compounds could significantly lower pro-inflammatory cytokine levels in macrophage cultures treated with lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate to improve yield and purity?
- Methodology :
- Step 1 : Begin with heterocyclization of acylated thiosemicarbazides using carbon disulfide to form the 1,3,4-thiadiazole core, as described for structurally analogous compounds .
- Step 2 : Introduce sulfanyl and ester groups via alkylation reactions. Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
- Step 3 : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and confirm purity using HPLC .
- Critical Parameters : Adjust stoichiometry of Lawesson’s reagent (for sulfur incorporation) and optimize reaction time to avoid over-oxidation .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Analytical Workflow :
- NMR Spectroscopy : Use and NMR to verify the presence of sulfamoyl, benzamido, and ester groups. Compare chemical shifts with structurally related thiadiazoles (e.g., 5-phenyl-1,3-thiazole-4-sulfonamide derivatives) .
- X-ray Diffraction : For crystalline derivatives, analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to validate stereochemistry .
- Mass Spectrometry : Confirm molecular weight accuracy (±2 ppm) using high-resolution MS .
Advanced Research Questions
Q. How do functional group modifications (e.g., dipropylsulfamoyl vs. trifluoromethyl) influence the biological activity of 1,3,4-thiadiazole derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Dipropylsulfamoyl Group : Enhances lipophilicity and membrane permeability, as seen in sulfonamide-based antitumor agents . Compare with trifluoromethyl-substituted analogs, which exhibit stronger electron-withdrawing effects and improved target binding (e.g., kinase inhibition) .
- Thiadiazole Core : The sulfur-rich structure facilitates π-π interactions with aromatic residues in enzyme active sites, critical for antitumor activity .
- Experimental Validation : Perform in vitro screening against cancer cell lines (e.g., NCI-60 panel) and correlate IC values with substituent electronic profiles .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiadiazoles?
- Data Reconciliation Framework :
- Control for Solubility : Use standardized solvents (e.g., DMSO) and concentrations to mitigate false negatives in bioassays .
- Target-Specific Assays : Compare activity across isoforms (e.g., COX-2 vs. COX-1 for anti-inflammatory effects) to isolate mechanisms .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antitumor activity of 5-phenyl-1,3-thiazole-4-sulfonamide vs. dipropylsulfamoyl derivatives) to identify trends .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like carbonic anhydrase IX. Prioritize derivatives with hydrogen bonds to catalytic zinc ions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on compounds maintaining key interactions (e.g., sulfamoyl-Zn coordination) .
- ADMET Prediction : Apply QSAR models to optimize logP (<3) and polar surface area (>80 Ų) for blood-brain barrier penetration or reduced toxicity .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating the anticonvulsant potential of this compound?
- Protocol Design :
- Maximal Electroshock (MES) Test : Administer compound (10–100 mg/kg) to rodents and measure seizure suppression. Compare with ethosuximide as a positive control .
- Patch-Clamp Electrophysiology : Assess Na channel blockade in hippocampal neurons to identify mechanism (e.g., use-dependent inhibition) .
- Data Interpretation : Correlate ED values with structural features (e.g., ester group hydrolysis rates impacting bioavailability) .
Q. How can researchers address discrepancies in synthetic yields across different batches?
- Troubleshooting Guide :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized sulfanyl groups) and adjust reducing agent concentrations .
- Scale-Dependent Optimization : For larger batches (>10 g), ensure efficient heat dissipation during exothermic steps (e.g., alkylation) to prevent decomposition .
- DoE (Design of Experiments) : Apply factorial design to variables like temperature, solvent volume, and catalyst loading to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
